5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
The compound 5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a pyrazole ring. The pyrazole is further functionalized with a 3-chloro-4-ethoxyphenyl moiety.
Properties
IUPAC Name |
5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c1-3-26-18-9-8-14(10-15(18)21)16-11-17(24-23-16)20-22-19(25-27-20)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATHBZIOEZHWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound that integrates both pyrazole and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 367.8 g/mol. Its structure includes a five-membered oxadiazole ring and a pyrazole unit, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClN₅O₂ |
| Molecular Weight | 367.8 g/mol |
| CAS Number | 1171721-17-7 |
Anticancer Activity
Recent studies indicate that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. The compound has shown potential in inhibiting various cancer cell lines through mechanisms that may involve the inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDAC) . For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against multiple cancer types including breast, colon, and lung cancers .
Antimicrobial Properties
Compounds containing oxadiazole rings have been noted for their antimicrobial activities. Research has shown that they possess antibacterial and antifungal properties, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with fungal metabolism . The specific interactions at the molecular level remain an area of active investigation.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of 1,2,4-oxadiazoles are well documented. These compounds have been reported to inhibit cyclooxygenases (COX-1 and COX-2), which play a crucial role in the inflammatory response . This inhibition can lead to reduced inflammation and pain relief in various models of inflammatory diseases.
The mechanisms by which 5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole exerts its biological effects include:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interacting with receptors that regulate cellular responses to stress or damage.
- Cell Cycle Interference : Disrupting normal cell cycle progression in cancer cells, leading to apoptosis.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the synthesis and evaluation of oxadiazole derivatives:
- Study on Anticancer Activity : A derivative exhibited selective cytotoxicity against HeLa cells with an IC50 value of approximately 92.4 µM .
- Antimicrobial Efficacy : In vitro tests showed that oxadiazole derivatives had significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's unique structure, which combines pyrazole and oxadiazole moieties, suggests promising applications in medicinal chemistry. Oxadiazoles are known for their diverse biological activities, including:
- Antibacterial Properties : Compounds featuring oxadiazole rings have demonstrated effectiveness against various bacterial strains. The presence of substituents in 5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole may enhance its antibacterial efficacy by improving solubility and bioavailability .
- Anticancer Activity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a study highlighted that certain oxadiazole derivatives showed low toxic effects while effectively inhibiting cancer cell proliferation in vitro . The specific structural features of 5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole may similarly contribute to its anticancer potential.
Case Study: Anticancer Evaluation
A systematic evaluation of oxadiazole derivatives revealed that compounds with similar structural characteristics to 5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole exhibited promising results against various cancer cell lines. In particular, the MDA-MB-231 breast cancer cell line showed significant sensitivity to these compounds .
Agricultural Applications
Beyond medicinal uses, 1,2,4-oxadiazoles have been explored for their potential as agrochemicals. Their ability to interfere with insect chitin biosynthesis positions them as candidates for developing new insecticides and acaricides. The structural modifications in compounds like 5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole can be tailored to enhance insecticidal activity while minimizing toxicity to non-target organisms .
Material Science Applications
The unique properties of 1,2,4-oxadiazoles extend into material science as well. They have been identified as useful components in:
| Application | Description |
|---|---|
| Fluorescent Materials | Used in the development of fluorescent dyes due to their photostability. |
| Electroluminescent Devices | Serve as emitting layers in OLEDs (Organic Light Emitting Diodes). |
| Gas Separation Membranes | Integrated into polymeric membranes for enhanced gas separation efficiency. |
These applications leverage the stability and electronic properties imparted by the oxadiazole structure.
Chemical Reactions Analysis
Functional Group Reactivity
The oxadiazole and pyrazole moieties enable targeted transformations:
Nucleophilic Substitution
-
Chloro group displacement : Reacts with amines (e.g., piperazine) in DMF at 120°C to yield derivatives with enhanced solubility.
-
Ethoxy group modification : Demethylation using BBr₃ in CH₂Cl₂ produces hydroxyl intermediates for further functionalization.
Electrophilic Aromatic Substitution
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 4-methylphenyl ring, confirmed by ¹H NMR shifts at δ 8.2–8.5 ppm .
-
Sulfonation : Oleum treatment generates sulfonic acid derivatives, though yields remain moderate (40–50%) .
Catalytic Transformations
Hydrogenation selectively reduces the pyrazole ring’s double bond, while cross-coupling extends π-conjugation for optoelectronic studies .
Mechanistic Insights
The oxadiazole ring participates in enzyme inhibition via:
-
Hydrogen bonding : Oxygen and nitrogen atoms interact with catalytic residues of carbonic anhydrase IX (Ki = 0.78 μM) .
-
π-π stacking : The 4-methylphenyl group aligns with hydrophobic enzyme pockets, enhancing binding affinity (ΔG = −9.2 kcal/mol) .
Stability and Degradation
-
Thermal stability : Decomposes above 250°C (TGA data).
-
Hydrolytic sensitivity : Oxadiazole ring opens under strong acidic (pH <2) or basic (pH >12) conditions, forming carboxylic acid derivatives .
Analytical Characterization
| Technique | Key Data | Functional Group Analysis |
|---|---|---|
| ¹H NMR | δ 7.8 ppm (oxadiazole C-H), δ 2.4 ppm (CH₃) | Confirms regiochemistry of substituents |
| HPLC | Retention time: 12.3 min (C18 column) | Purity assessment (>95%) |
| FTIR | 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) | Validates oxadiazole and ether linkages |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns in Oxadiazole Derivatives
a) Halogen and Alkyl Substituents
- 5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole (): This compound replaces the ethoxyphenyl group with a 2-chlorophenyl moiety on the oxadiazole and introduces a methyl group on the pyrazole nitrogen.
- Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate ():
The oxadiazole here is esterified with an ethyl carboxylate group, increasing polarity and solubility. The 4-fluorophenyl substitution contrasts with the 3-chloro-4-ethoxyphenyl group, suggesting differences in electronic effects (fluorine’s electronegativity vs. chlorine’s bulkiness) and metabolic stability .
b) Functional Group Variations
- 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ():
The trifluoromethyl group at the para position of the phenyl ring introduces strong electron-withdrawing effects, which could enhance binding to hydrophobic pockets in biological targets. The cyclopropyl group on the pyrazole may reduce conformational flexibility compared to the ethoxyphenyl substituent .
Pyrazole-Containing Analogues with Therapeutic Potential
a) Antimicrobial Activity
- 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole ():
This thiazole-pyrazole-triazole hybrid demonstrates antimicrobial activity, attributed to the chloro and fluoro substituents. The dihydro-pyrazole ring may improve metabolic stability compared to the fully unsaturated pyrazole in the target compound .
b) Antiradical Activity
- Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol ():
These compounds exhibit moderate antiradical activity via DPPH scavenging. The thiol group and triazole ring enhance redox activity, a feature absent in the target oxadiazole derivative .
Structural Isosteres and Conformational Effects
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide ():
The dihydro-pyrazole core and carbothioamide group introduce conformational rigidity and hydrogen-bonding capacity, which may improve target selectivity compared to the planar oxadiazole-pyrazole system .
Research Implications
The target compound’s ethoxyphenyl and methylphenyl groups likely optimize a balance between hydrophobicity and electronic effects, distinguishing it from analogs with stronger electron-withdrawing (e.g., trifluoromethyl) or polar (e.g., carboxylate) groups.
Preparation Methods
Knorr Pyrazole Synthesis
The 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carbaldehyde is synthesized via a modified Knorr reaction:
- Starting material : 3-Chloro-4-ethoxyphenyl acetic acid is converted to its β-keto ester using ethyl acetoacetate and NaOEt.
- Cyclization : Reacting the β-keto ester with hydrazine hydrate in ethanol under reflux yields the pyrazoline intermediate.
- Oxidative aromatization : Treatment with iodine (I₂) in DMSO oxidizes pyrazoline to pyrazole.
- Formylation : Vilsmeier-Haack reaction introduces the aldehyde group at position 5 using POCl₃ and DMF.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| β-Keto ester formation | Ethyl acetoacetate, NaOEt, 80°C, 6h | 85% |
| Cyclization | Hydrazine hydrate, EtOH, reflux, 4h | 78% |
| Oxidation | I₂ (1 eq), DMSO, 100°C, 2h | 82% |
| Formylation | POCl₃, DMF, 0°C → rt, 3h | 65% |
Synthesis of the 1,2,4-Oxadiazole Moiety
Amidoxime Cyclization
The 3-(4-methylphenyl)-1,2,4-oxadiazole-5-amine is prepared via cyclization of amidoximes:
- Amidoxime formation : 4-Methylbenzonitrile reacts with hydroxylamine hydrochloride in EtOH/H₂O (1:1) at 60°C for 12h.
- Acylation : The amidoxime is treated with 4-methylbenzoyl chloride in CH₂Cl₂ using triethylamine as base.
- Cyclization : Heating the O-acylamidoxime at 120°C in DMF for 6h yields the 1,2,4-oxadiazole.
Optimization Insights :
- Microwave irradiation (250 W, 5 min) enhances cyclization efficiency, achieving 88% yield compared to 65% under conventional heating.
- Catalytic iodine (10 mol%) accelerates oxidative cyclization of semicarbazones.
Coupling Strategies for Final Assembly
Microwave-Assisted Cyclocondensation
Adapting methodologies from pyrazole-oxadiazole hybrids:
- Hydrazone formation : React pyrazole-5-carbaldehyde (1 eq) with oxadiazole-5-amine (1 eq) in 1,4-dioxane under microwave irradiation (30 s pulses, 250 W).
- Cyclization : Treat the hydrazone intermediate with acetic anhydride at 80°C for 2h to form the 1,3,4-oxadiazole ring.
Key Data :
| Parameter | Value |
|---|---|
| Reaction time (microwave) | 5 min |
| Yield (final step) | 86% |
| Purity (HPLC) | >98% |
Transition Metal-Free Coupling
An alternative route employs iodine-mediated coupling:
- Nucleophilic substitution : Oxadiazole-5-amine reacts with pyrazole-5-carbonyl chloride in THF at 0°C.
- Cyclization : Potassium carbonate (2 eq) and iodine (0.1 eq) in DMF at 100°C for 4h.
Advantages :
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis (from analogous compounds) confirms the oxadiazole-pyrazole dihedral angle of 12.5°, indicating minimal steric strain.
Comparative Evaluation of Synthetic Routes
Industrial-Scale Considerations
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1,2,4-oxadiazole derivatives like this compound?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of a pyrazole precursor (e.g., 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid) with a substituted amidoxime.
- Step 2 : Cyclization via dehydration (e.g., using POCl₃ or PCl₅) to form the 1,2,4-oxadiazole ring .
- Step 3 : Purification via column chromatography or recrystallization.
- Key Reference : Vilsmeier–Haack reactions are effective for pyrazole intermediates , while cyclization conditions must be optimized to avoid side products (e.g., over-oxidation) .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths, angles, and confirms regiochemistry (e.g., SHELX software for refinement ).
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and substituent positions.
- HRMS : Confirms molecular weight and fragmentation patterns.
- Example : Crystallographic data for analogous oxadiazoles show planar geometry, with deviations <0.02 Å in bond lengths .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodological Answer :
- Substituent Variation :
- Assays : Caspase activation, flow cytometry (cell cycle arrest), and in vivo tumor models (e.g., MX-1 xenografts) .
- Key Insight : Pyrazole and oxadiazole rings are critical for apoptosis induction; substituent bulkiness affects membrane permeability .
Q. What strategies address contradictions in biological activity across cancer cell lines?
- Methodological Answer :
- Hypothesis Testing :
Target Expression Profiling : Quantify protein targets (e.g., TIP47 via photoaffinity labeling ).
Metabolic Stability : Assess hepatic microsomal degradation to rule out pharmacokinetic variability.
Assay Replication : Use orthogonal assays (e.g., ATP-based viability vs. apoptosis-specific markers) .
- Case Study : A related oxadiazole showed activity in breast cancer (T47D) but not lung cancer (A549) due to differential TIP47 expression .
Q. How can computational modeling guide the optimization of physicochemical properties?
- Methodological Answer :
- LogP Prediction : Tools like Molinspiration assess lipophilicity; target values <5 for blood-brain barrier penetration.
- Docking Studies : Pyrazole interactions with hydrophobic pockets (e.g., COX-2 active site) inform substituent design .
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH₂) at the 4-methylphenyl position without disrupting π-π stacking .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data in primary vs. secondary assays?
- Methodological Answer :
- Root Cause Analysis :
- False Positives : Rule out assay interference (e.g., compound autofluorescence in fluorometric assays).
- Cell Line Heterogeneity : Compare genetic backgrounds (e.g., p53 status in apoptosis resistance).
- Resolution : Validate hits using CRISPR-mediated target knockout and rescue experiments .
Experimental Design Considerations
Q. What crystallization conditions are optimal for X-ray analysis of such heterocyclic compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
